molecular formula C18H23NO2 B4756643 3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide

3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B4756643
M. Wt: 285.4 g/mol
InChI Key: GWKWSBFLPCYTNH-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide is an organic compound that features a tert-butylphenyl group and a furan-2-ylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the tert-butylphenyl intermediate: This can be achieved by reacting tert-butylbenzene with a suitable halogenating agent to introduce a halogen atom at the para position.

    Coupling with furan-2-ylmethylamine: The halogenated intermediate is then coupled with furan-2-ylmethylamine under basic conditions to form the desired amide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or electrophiles can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The furan ring and tert-butylphenyl group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)urea: Similar structure but with a urea group instead of an amide.

    3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.

Uniqueness

3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butylphenyl and furan-2-ylmethyl groups allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-18(2,3)15-9-6-14(7-10-15)8-11-17(20)19-13-16-5-4-12-21-16/h4-7,9-10,12H,8,11,13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKWSBFLPCYTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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